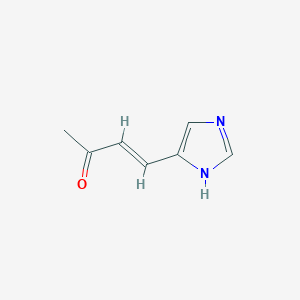
4-(1H-imidazol-5-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-5-yl)but-3-en-2-one is a compound that belongs to the imidazole family. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 4-(1H-imidazol-5-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the oxidative condensation of ketones and amidines. In this process, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazole derivative . Industrial production methods often involve similar oxidative condensation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(1H-imidazol-5-yl)but-3-en-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include mercuric (II) acetate for oxidation and polyethylene glycol (PEG-400) as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mercuric (II) acetate can yield benzofuran derivatives .
Scientific Research Applications
4-(1H-imidazol-5-yl)but-3-en-2-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . This compound is also used in the development of new drugs and therapeutic agents due to its broad range of biological activities .
Comparison with Similar Compounds
4-(1H-imidazol-5-yl)but-3-en-2-one can be compared with other imidazole derivatives such as 4-chloro-1H-imidazol-5-yl and 1- (1- (1H-imidazol-1-yl)phenyl)methanone . While these compounds share a similar imidazole core, they differ in their substituents and, consequently, their chemical and biological properties. The unique structure of this compound contributes to its distinct reactivity and applications in scientific research.
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(E)-4-(1H-imidazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-3-7-4-8-5-9-7/h2-5H,1H3,(H,8,9)/b3-2+ |
InChI Key |
NBHXPTGFNFNAIC-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CN=CN1 |
Canonical SMILES |
CC(=O)C=CC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)

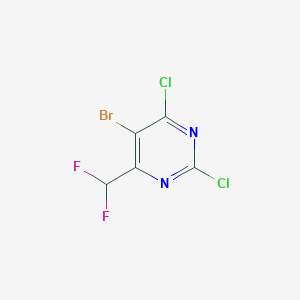
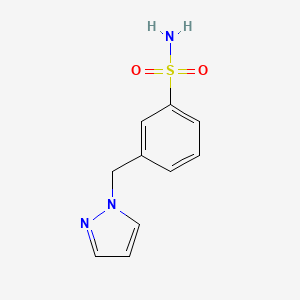


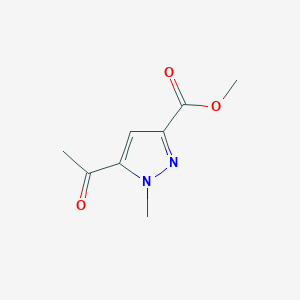
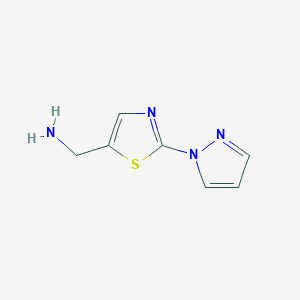

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
